N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUWVJSXPTECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method. In the case of 2-(hydroxyaryl)-4,5-diphenyl-1,3-oxazoles, the desyl esters are produced by the alkylation of the salts of the corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Preliminary studies suggest that it may interact with specific biological targets, influencing pathways related to:
- Anticancer Activity: Investigations are ongoing into its efficacy against various cancer cell lines.
- Antimicrobial Properties: Research indicates potential antibacterial and antifungal activities.
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines, this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Organic Electronics: Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -5.0 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 eV |
| Band Gap | 2.0 eV |
Biological Mechanisms
Research into the biological mechanisms of this compound is ongoing. Potential mechanisms include:
- Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interacting with cellular receptors to modulate physiological responses.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Methyl 2-(4,5-Diphenyl-1,3-oxazol-2-yl)acetate (CAS 123705-52-2)
- Structure : Replaces the thiophene-2-carboxamide group with an ester-linked acetate moiety.
- Properties : Exhibits a molecular weight of 293.32 g/mol and a logP value of 3.72, indicating moderate lipophilicity .
B. Thiadiazole-2-Carboxamide Derivatives
- Example: N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Synthesis: Prepared via cyclization of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide in ethanol . Activity: Demonstrated 50 µg/ml concentration-dependent inhibition in bioassays, though specific targets are unclear .
C. Thiophene-2-Carboxamide Derivatives with Triazepine/Triazole Moieties
- Example: 6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) Synthesis: Formed via cyclocondensation of thiophene-2-carboxamide precursors with hydrazine derivatives . Spectroscopy: IR peaks at 1663–1682 cm⁻¹ (C=O), 3150–3319 cm⁻¹ (NH), and NMR signals for aromatic protons .
Functional Group Variations
A. 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic Acid
- Structure: Substitutes the thiophene-2-carboxamide with a propanoic acid chain.
- Activity : Derivatives show anticancer, analgesic, and anti-inflammatory effects, with SAR studies indicating the carboxylic acid group enhances solubility and receptor interactions .
- Comparison : The carboxamide group in the target compound may improve metabolic stability over the carboxylic acid, which is prone to esterification or glucuronidation .
B. N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1448137-43-6)
- Structure : Features an indazole-cyclopentyl group instead of the diphenyloxazole moiety.
Physicochemical and Spectroscopic Data Comparison
Biological Activity
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide, often referred to as DPh-T, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an oxazole ring and a thiophene ring, contributing to its distinct chemical properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of DPh-T is attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit certain enzymes and receptors:
- Transient Receptor Potential Ankyrin 1 (TRPA1) : DPh-T exhibits inhibitory effects on TRPA1 receptors, which are involved in pain perception and inflammatory responses.
- Amine Oxidase Copper Containing 3 : This compound also interacts with this enzyme, suggesting potential applications in managing conditions related to oxidative stress.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 6.5 |
| Caco-2 (colon adenocarcinoma) | 4.8 |
| MCF7 (breast cancer) | 7.2 |
These results highlight the compound's potential as a therapeutic agent in oncology .
Antimicrobial Activity
DPh-T has also been evaluated for its antimicrobial properties. Studies reveal moderate activity against several pathogenic bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.25 µM |
| Staphylococcus aureus | 0.30 µM |
These findings suggest that DPh-T could be developed into an effective antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of DPh-T in animal models of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an analgesic agent .
Another case study focused on the compound's effects on glioblastoma cells, where it demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .
Q & A
Q. What are the standard synthetic routes for N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the oxazole ring via cyclization of substituted benzoyl derivatives with nitriles or amidines.
- Step 2 : Coupling the oxazole intermediate with thiophene-2-carboxamide using coupling agents like EDC or DCC in solvents such as DMF or dichloromethane .
- Step 3 : Purification via column chromatography or recrystallization. Example yields from analogous syntheses:
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Oxazole formation | 65–75 | Reflux in acetic acid | |
| Carboxamide coupling | 70–85 | EDC, RT, 12h |
Q. What spectroscopic techniques are employed to characterize this compound?
- Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O at ~1650 cm⁻¹, thiophene C-S at ~680 cm⁻¹) .
- NMR Spectroscopy : H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm); C NMR verifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 387) and fragmentation patterns .
Q. What preliminary biological assays are used to assess its therapeutic potential?
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for TRPV1 or SSAO inhibition, referencing structural analogs like SZV 1287 .
Advanced Research Questions
Q. How does the 4,5-diphenyloxazole moiety influence biological activity?
- The diphenyloxazole group enhances π-π stacking with enzyme active sites, improving binding affinity. For example, analogs with this moiety show 10-fold higher TRPV1 inhibition (IC₅₀ = 0.2 µM) compared to non-aromatic substituents .
- Computational studies reveal hydrophobic interactions with residues like Phe543 in TRPV1, critical for antagonism .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., TRPV1 or SSAO). Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .
- Density Functional Theory (DFT) : Calculates electron density maps to optimize substituent electronegativity for target binding .
Q. How can microwave-assisted synthesis improve derivative yields?
- Microwave irradiation reduces reaction times (e.g., from 12h to 30min) and improves yields (85–92%) by enhancing reaction kinetics. For example, acyl hydrazone derivatives of related oxazole compounds achieve 90% purity under solvent-free conditions .
Q. What challenges arise in optimizing the final coupling step?
- Byproduct Formation : Competing esterification or oxidation requires strict anhydrous conditions and inert atmospheres .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Alternatives like THF/water biphasic systems reduce side reactions .
Data Contradictions and Resolution
- Synthetic Yields : reports 76% yields for analogous compounds, while cites 85–92% under microwave conditions. Resolution: Optimize via stepwise temperature control and catalyst screening .
- Biological Targets : Some studies emphasize TRPV1 antagonism , while others focus on SSAO inhibition . Resolution: Conduct comparative assays to map multi-target efficacy.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
